(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one
Description
The compound "(spiro[5,5-(1,2,3,4-tetrahydronaphthalene)])-2-phenyl-1,2,4-triazolan-3-one" features a spirocyclic architecture combining a 1,2,3,4-tetrahydronaphthalene moiety and a 1,2,4-triazolan-3-one ring. The spiro[5,5] notation suggests a junction of two five-membered rings, though the tetrahydronaphthalene component itself is bicyclic (a fused benzene and partially saturated cyclohexene ring). Such spiro compounds are valued in pharmaceutical and materials chemistry for their conformational rigidity, which can enhance metabolic stability and binding specificity .
Properties
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,4'-2,3-dihydro-1H-naphthalene]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-16-18-17(19-20(16)14-9-2-1-3-10-14)12-6-8-13-7-4-5-11-15(13)17/h1-5,7,9-11,19H,6,8,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZJYPMFYYVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)NC(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one typically involves cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . For instance, the spirocyclic core can be prepared by dialkylation with a 1,3- or 1,4-dihalide, followed by cyclization to form the spiro structure .
Industrial Production Methods
Industrial production of spiro compounds, including (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one, often employs large-scale cyclization reactions under controlled conditions. These processes may involve the use of metal catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species, thereby preventing oxidative damage to cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Comparisons of Spirocyclic Triazolanones and Related Compounds
*Calculated based on structural analogy to the adamantyl derivative (C₁₇H₂₁N₃O) with adjustment for tetrahydronaphthalene (C₁₀H₁₂ vs. adamantane C₁₀H₁₆).
†Predicted based on tetrahydronaphthalene’s aromaticity, which may improve solubility compared to adamantane.
Functional Group and Reactivity Differences
- Triazolanone vs. Indolinone: The 1,2,4-triazolan-3-one ring in the target compound has two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single carbonyl group in indolinone (). This could enhance binding affinity in biological systems .
- Adamantane vs. Tetrahydronaphthalene : Adamantane’s rigid, hydrophobic structure () contrasts with tetrahydronaphthalene’s partial aromaticity, which may confer better solubility but reduced thermal stability in the target compound .
Biological Activity
The compound (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is a novel spirocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines a tetrahydronaphthalene moiety with a triazole ring. The structural formula can be represented as follows:
Key Structural Features:
- Spirocyclic arrangement enhances molecular stability.
- The presence of the triazole ring contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The spiro compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant cytotoxic effects. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
- IC50 Value: 12 µM after 48 hours of treatment.
- Mechanism: Apoptosis induction via mitochondrial pathway.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in cultured neurons. This effect is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuroprotection.
The biological activities of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one can be summarized as follows:
-
Antimicrobial Action:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
-
Anticancer Mechanism:
- Induction of apoptosis via caspase activation.
- Inhibition of tumor cell proliferation.
-
Neuroprotection:
- Scavenging of reactive oxygen species (ROS).
- Modulation of neuroprotective signaling pathways.
Q & A
Q. What are the established synthetic routes for (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one, and how can reaction conditions be optimized for reproducibility?
Methodological Answer :
- Key Steps :
- Precursor Preparation : Tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 ) and diamines (e.g., carbazolyldiamine 3 ) are synthesized via published protocols .
- Coupling Reaction : Combine 1 with 3 in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) over 72 hours .
- Purification : Remove Et₃N·HCl by filtration, evaporate THF, and isolate the product via column chromatography (silica gel, gradient elution).
- Optimization Tips :
- Adjust stoichiometric ratios (e.g., 1:1 molar ratio of 1 to 3 ) to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How can researchers characterize the molecular structure and conformation of this compound?
Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, the dihedral angle between the triazolanone ring and phenyl group is ~85.5°, with a half-chair conformation in the spirocyclic system .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., sp³ vs. sp² carbons in the tetrahydronapthalene moiety).
- FT-IR : Identify carbonyl (C=O) and triazole (C-N) stretching frequencies.
- Data Validation : Compare experimental results with computational models (DFT) to validate electronic and steric effects .
Q. What biological activities have been reported for structurally similar 1,2,4-triazole derivatives?
Methodological Answer :
- Pharmacological Screening :
- Structure-Activity Relationship (SAR) :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer :
Q. What experimental design principles apply to long-term stability studies of this compound under environmental conditions?
Methodological Answer :
- Degradation Pathways :
- Environmental Fate Modeling :
Q. How can computational methods guide the optimization of synthetic yields and regioselectivity?
Methodological Answer :
- DFT Calculations :
- Machine Learning (ML) :
Q. What strategies are effective in analyzing the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer :
- Molecular Docking :
- Biophysical Assays :
Q. How should researchers address batch-to-batch variability in purity during scale-up synthesis?
Methodological Answer :
- Quality Control Protocols :
- Process Analytical Technology (PAT) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
